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Compound of Interest

Compound Name:

1-

(Hydroxymethyl)cyclopropaneacet

onitrile

Cat. No.: B049650 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

1-(Hydroxymethyl)cyclopropaneacetonitrile, a key intermediate in the synthesis of

pharmaceuticals such as Montelukast.[1][2] This document is intended for researchers,

scientists, and professionals in drug development, offering a detailed examination of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. In the

absence of publicly available experimental spectra, this guide presents a robust, predicted

spectroscopic profile, grounded in established principles of chemical spectroscopy and

supported by data from analogous structures.

Molecular Structure and Spectroscopic Overview
1-(Hydroxymethyl)cyclopropaneacetonitrile (CAS No. 152922-71-9) possesses a unique

molecular architecture, incorporating a strained cyclopropane ring, a primary alcohol, and a

nitrile functional group.[2][3] Its molecular formula is C₆H₉NO, with a molecular weight of

111.14 g/mol .[1][2][3][4][5] This combination of features gives rise to a distinct spectroscopic

fingerprint, which is crucial for its identification and quality control in synthetic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data for 1-
(Hydroxymethyl)cyclopropaneacetonitrile are presented below, based on established

chemical shift theory and data from related cyclopropane derivatives.[6][7][8]

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to reveal five distinct signals, corresponding to the

different chemical environments of the nine protons in the molecule.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~3.5 Singlet 2H -CH₂OH

Protons on the

carbon bearing

the hydroxyl

group are

deshielded by

the

electronegative

oxygen atom.

~2.6 Singlet 2H -CH₂CN

Protons adjacent

to the electron-

withdrawing

nitrile group are

expected to be

downfield.

~1.5 Singlet (broad) 1H -OH

The chemical

shift of the

hydroxyl proton

is variable and

concentration-

dependent; it

often appears as

a broad singlet.

~0.8 Triplet 2H Cyclopropyl CH₂

The

cyclopropane

ring protons are

characteristically

found in the

upfield region of

the spectrum due

to the ring's

anisotropic

effect.[8]
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~0.6 Triplet 2H Cyclopropyl CH₂

These protons

are

diastereotopic to

the other

cyclopropyl

methylene

protons and are

expected to have

a slightly

different

chemical shift.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show six signals, corresponding to the six carbon atoms

in the molecule.
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~120 -C≡N

The carbon of the nitrile group

is typically found in this

downfield region.

~65 -CH₂OH

The carbon atom attached to

the hydroxyl group is

deshielded.

~25 -CH₂CN
The carbon adjacent to the

nitrile group.

~20 Quaternary Cyclopropyl C
The quaternary carbon of the

cyclopropane ring.

~15 Cyclopropyl CH₂

The methylene carbons of the

cyclopropane ring are shielded

and appear upfield.

~15 Cyclopropyl CH₂
The other methylene carbon of

the cyclopropane ring.

Experimental Protocol for NMR Data Acquisition
The following provides a standard operating procedure for acquiring high-resolution NMR

spectra of 1-(Hydroxymethyl)cyclopropaneacetonitrile.

Sample Preparation:

Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[9]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.[9]

Transfer the solution to a 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).[9]
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Instrument Parameters (for a 500 MHz Spectrometer):[10]

¹H NMR:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time: 3-4 seconds.

¹³C NMR:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay (d1): 2-5 seconds.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 1-
(Hydroxymethyl)cyclopropaneacetonitrile is expected to show characteristic absorption

bands for the O-H, C-H, C≡N, and C-O bonds.

Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

~3400 Broad, Strong O-H stretch

The broadness is due

to hydrogen bonding

of the alcohol group.

~3080 Medium
C-H stretch

(cyclopropyl)

C-H bonds on a

cyclopropane ring

often appear at a

slightly higher

frequency than those

in alkanes.

~2950, ~2880 Medium C-H stretch (aliphatic)

Asymmetric and

symmetric stretching

of the methylene

groups.

~2250 Medium, Sharp C≡N stretch

The nitrile group has a

characteristic sharp

absorption in this

region.

~1050 Strong C-O stretch
Characteristic for a

primary alcohol.

Experimental Protocol for ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR

spectra of liquid and solid samples.[11][12]

Procedure:

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent

(e.g., isopropanol) and allowing it to dry completely.[12]

Record a background spectrum of the clean, empty ATR crystal.[13]
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Place a small drop of liquid 1-(Hydroxymethyl)cyclopropaneacetonitrile or a small amount

of the solid powder onto the center of the crystal.[11]

If the sample is a solid, apply pressure using the built-in press to ensure good contact with

the crystal.[11]

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality

spectrum.

After the measurement, clean the crystal surface thoroughly.[11]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common

technique for the analysis of small organic molecules.[14][15]

Predicted Mass Spectrum (Electron Ionization)
Molecular Ion (M⁺˙): A peak at m/z = 111, corresponding to the molecular weight of the

compound, is expected.[4] However, for primary alcohols, the molecular ion peak can be

weak or absent.

Key Fragmentation Pathways:

α-Cleavage: The most characteristic fragmentation of primary alcohols involves the

cleavage of the C-C bond adjacent to the oxygen atom. This would result in the loss of the

cyclopropylacetonitrile radical to give a prominent peak at m/z = 31 ([CH₂OH]⁺).

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, leading to a

peak at m/z = 93 ([M-18]⁺˙).

Loss of CH₂OH: Cleavage of the C-C bond between the hydroxymethyl group and the

cyclopropane ring would result in a fragment at m/z = 80.

Nitrile Fragmentation: The nitrile group can also influence fragmentation, although specific

pathways are less predictable without experimental data.
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Experimental Protocol for EI-MS Data Acquisition
Procedure:

Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or

dichloromethane) into the mass spectrometer via a suitable inlet system (e.g., direct infusion

or GC-MS).

Ionize the sample using a standard electron energy of 70 eV.[15]

The resulting ions are separated by the mass analyzer (e.g., quadrupole or time-of-flight).

A mass spectrum is generated by plotting the relative abundance of ions against their mass-

to-charge ratio (m/z).[16]

Data Interpretation and Structural Confirmation
Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and structural

confirmation of 1-(Hydroxymethyl)cyclopropaneacetonitrile.
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NMR Analysis

IR Analysis

MS Analysis

¹H NMR:
- Upfield cyclopropyl signals

- Signals for CH₂OH and CH₂CN
- OH proton

¹³C NMR:
- Nitrile carbon (~120 ppm)
- Alcohol carbon (~65 ppm)

- Quaternary and CH₂ cyclopropyl carbons

Correlate

Structural Confirmation

IR Spectrum:
- Broad O-H stretch (~3400 cm⁻¹)
- Sharp C≡N stretch (~2250 cm⁻¹)
- Strong C-O stretch (~1050 cm⁻¹)

Mass Spectrum:
- Molecular ion at m/z 111

- Key fragments at m/z 93 (M-18)
 and m/z 31 (α-cleavage)

Synthesized Compound
1-(Hydroxymethyl)cyclopropaneacetonitrile

Click to download full resolution via product page

Caption: Workflow for spectroscopic confirmation.

Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 1-
(Hydroxymethyl)cyclopropaneacetonitrile. The presented NMR, IR, and MS data, along with

the outlined experimental protocols, offer a valuable resource for the identification,

characterization, and quality control of this important pharmaceutical intermediate. While the

data herein is based on sound spectroscopic principles, experimental verification is

recommended for definitive structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b049650?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

